2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

Procure a high-purity (>98%) Pranoprofen Impurity 2 reference standard (CAS 52549-19-6) for pharmaceutical quality control. This essential analytical tool is structurally identical to the 5-oxo oxidation impurity of Pranoprofen, enabling precise HPLC-UV/MS peak identification, system suitability verification, and accurate quantification [1]. It is required for regulatory impurity profiling and forced degradation studies to ensure API stability and regulatory compliance [2]. Using a generic analog or the API itself is not suitable for this analytical purpose [1]. Its well-defined chromeno[2,3-b]pyridine scaffold also supports medicinal chemistry research [3][4].

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
Cat. No. B045702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O
InChIInChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19)
InChIKeyNCPFXPZOGZWCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (CAS 52549-19-6): Procurement Overview for Analytical Reference Standards


2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (CAS 52549-19-6), also known as Pranoprofen Impurity 2, is a synthetic organic compound belonging to the chromeno[2,3-b]pyridine class . Its primary and most verifiable role is as a characterized impurity and reference standard for the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen . This compound is a key analytical tool for pharmaceutical quality control, enabling the detection and quantification of this specific impurity in Pranoprofen drug substance and formulated products [1].

Why 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid Cannot Be Substituted by Other Chromeno[2,3-b]pyridines in Analytical Quality Control


Substituting this specific compound with another chromeno[2,3-b]pyridine derivative, including the active pharmaceutical ingredient (API) Pranoprofen itself, is impossible for its intended use as an impurity reference standard. While Pranoprofen (CAS 52549-17-4) is the therapeutically active COX inhibitor [1], the target compound is its oxidation-derived impurity with a distinct molecular structure (5-oxo modification) and unique chemical identity (CAS 52549-19-6) . Analytical methods such as HPLC-UV/MS require a chromatographically resolved and structurally identical reference material to ensure accurate peak identification, system suitability, and quantitative accuracy [2]. Using a generic analog or the API itself would fail to meet the specificity requirements mandated by regulatory guidelines for impurity profiling [3].

Quantitative Differentiation Evidence for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid (Pranoprofen Impurity 2)


Structural and Physicochemical Differentiation: Oxidized Impurity vs. Parent API Pranoprofen

The compound is structurally differentiated from its parent API, Pranoprofen, by the presence of a carbonyl group at the 5-position (5-oxo), whereas Pranoprofen exists as a 5H-chromeno derivative . This oxidation state alters its molecular weight and physical properties, directly impacting chromatographic behavior. Quantitatively, the molecular weight is 269.25 g/mol , compared to 255.27 g/mol for Pranoprofen [1]. Its melting point is reported as 194-195 °C (from a 1,4-dioxane/water mixture) .

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

Regulatory Compliance and Traceability: A Defined Reference Standard vs. Uncharacterized Analogs

The compound is manufactured and supplied specifically as a fully characterized reference standard, compliant with regulatory guidelines (traceable to USP or EP standards) [1]. This is in direct contrast to many other chromeno[2,3-b]pyridine derivatives which are offered only as research chemicals with lower purity specifications and no formal traceability. For example, this compound is offered with a purity of >95% by HPLC and is produced under ISO 17034 accreditation [2].

Pharmaceutical Regulation Analytical Method Validation Reference Standards

Analytical Utility: Optimized for HPLC-UV/MS Detection in Pranoprofen Matrices

The compound is specifically employed to validate analytical methods (HPLC-UV/MS) for the separation and quantification of Pranoprofen Impurity 2 in drug substance and formulated ophthalmic solutions [1]. Its unique retention time and mass-to-charge ratio (m/z) serve as critical parameters for system suitability testing. While other chromeno[2,3-b]pyridine derivatives exist, they are not validated for this specific application and would not co-elute or ionize identically, rendering them useless for accurate quantitation in a Pranoprofen-specific impurity method .

HPLC Method Development Mass Spectrometry Pharmaceutical Analysis

Primary Application Scenarios for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid Based on Verified Evidence


Pharmaceutical Quality Control and Batch Release Testing of Pranoprofen API

Used as a reference standard to identify and quantify Pranoprofen Impurity 2 in bulk drug substance. Its high purity (>95% by HPLC) and regulatory traceability enable precise method validation and ensure the final API meets pharmacopeial purity specifications [1].

Stability-Indicating Method Development for Pranoprofen Ophthalmic Formulations

Employed in forced degradation studies to develop and validate HPLC methods capable of separating and detecting the 5-oxo impurity from Pranoprofen and other potential degradation products, thereby confirming the stability and shelf-life of the finished drug product [2].

Analytical Method Transfer and System Suitability Testing

Utilized as a system suitability standard in analytical chemistry laboratories to verify the performance of HPLC/LC-MS instrumentation before running Pranoprofen sample analysis, ensuring consistent and reliable results across different laboratories and instruments [3].

Synthesis and Characterization of Novel Chromeno[2,3-b]pyridine Derivatives

May serve as a synthetic intermediate or a comparative structural analog in medicinal chemistry research aimed at developing new anti-inflammatory agents based on the chromeno[2,3-b]pyridine scaffold, leveraging its well-defined physicochemical properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.